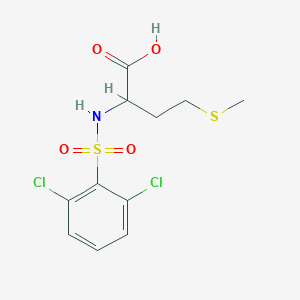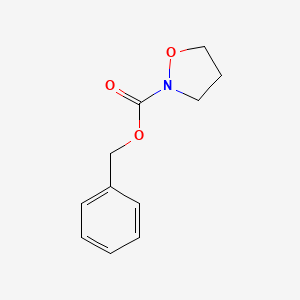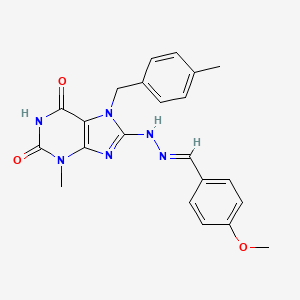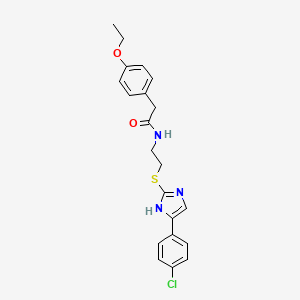![molecular formula C19H22N6O5 B2433829 2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 872594-51-9](/img/structure/B2433829.png)
2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . These compounds are known for their biological activities and are often studied for their potential therapeutic applications .
Molecular Structure Analysis
The compound contains a [1,2,3]triazolo[4,5-d]pyrimidine core, which is a bicyclic structure consisting of a triazole ring fused with a pyrimidine ring . It also has a dimethoxyphenyl group and a tetrahydrofuran group attached to it.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
- The synthesis and chemical behavior of triazolopyrimidine and related compounds have been a subject of extensive study. For instance, novel methods for synthesizing [1,2,4]triazolo[1,5-a]pyrimidines demonstrate the potential for creating a wide array of heterocyclic compounds with varying substituents, highlighting the versatility of triazolopyrimidines as a core structure for further chemical exploration (Komykhov et al., 2017). The incorporation of different functional groups can significantly alter the physical, chemical, and potentially biological properties of these compounds, suggesting a method for the targeted synthesis of new materials or drugs.
Potential Applications
Heterocyclic compounds like triazolopyrimidines have been evaluated for their antimicrobial and antifungal activities, with some derivatives showing promising results against specific strains of bacteria and fungi. This implies a potential for these compounds to be developed into new antimicrobial agents with specific target profiles (S. A. Komykhov et al., 2017). The ability to fine-tune the antimicrobial activity through structural modifications opens up possibilities for addressing antibiotic resistance.
The field of molecular imaging and radiopharmaceuticals also benefits from developments in heterocyclic chemistry. Compounds structurally related to triazolopyrimidines have been used as precursors in the synthesis of radioligands for positron emission tomography (PET), aiding in the diagnosis and study of various diseases (Dollé et al., 2008). This application underscores the importance of heterocyclic compounds in developing diagnostic tools that can lead to better disease understanding and management.
Eigenschaften
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O5/c1-28-14-6-5-12(8-15(14)29-2)25-18-17(22-23-25)19(27)24(11-21-18)10-16(26)20-9-13-4-3-7-30-13/h5-6,8,11,13H,3-4,7,9-10H2,1-2H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPALDNGRUVZNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4CCCO4)N=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2433746.png)
![N-[2-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2433747.png)
![Tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate](/img/structure/B2433752.png)


![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-bromobenzyl)thio]-1H-indole](/img/structure/B2433757.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-difluorophenyl)methanone](/img/structure/B2433760.png)
![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2433761.png)


![N-(4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)benzenesulfonamide](/img/structure/B2433764.png)



